N-(2-amino-2-methylpropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-methylpropyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with an additional amino group on a methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-amino-2-methylpropanol under appropriate conditions to form the desired amide. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(2-amino-2-methylpropyl)cyclopropanecarboxamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-amino-2-methylpropyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring can provide rigidity and influence the overall conformation of the compound. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxamide, N-isobutyl
- Cyclopropanecarboxamide, N-2-methylpropyl
Uniqueness
N-(2-amino-2-methylpropyl)cyclopropanecarboxamide is unique due to the presence of the amino group on the methylpropyl side chain, which can participate in additional hydrogen bonding and other interactions compared to similar compounds
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2,9)5-10-7(11)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
DPZWTFXTJBZDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.